Boc-L-Lys-Amc

Vue d'ensemble

Description

Boc-L-Lys-Amc is a fluorescent substrate for histone deacetylases (HDACs)12. After deacetylation by an HDAC, Boc-L-Lys-Amc is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of AMC can be used to quantify HDAC activity12.

Synthesis Analysis

The synthesis of Boc-L-Lys-Amc involves coupling an acetylated lysine group to puromycin, creating a masked cytotoxic agent3. This agent is serially activated by HDAC and an endogenous protease cathepsin L (CTSL) that remove the acetyl group first and then the unacetylated lysine group, liberating puromycin3.

Molecular Structure Analysis

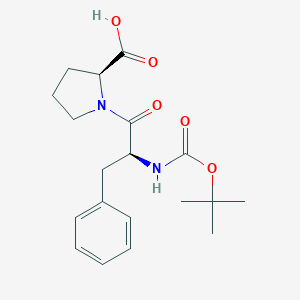

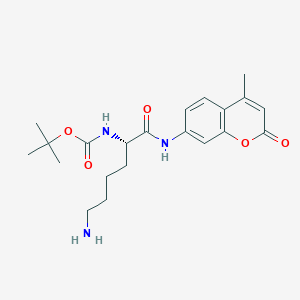

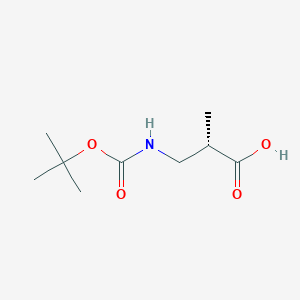

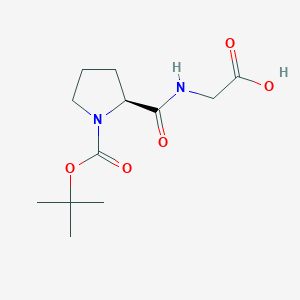

The molecular formula of Boc-L-Lys-Amc is C21H29N3O54. It has a molecular weight of 403.5 g/mol4. The InChIKey of Boc-L-Lys-Amc is BDIWFURAJXIIAA-INIZCTEOSA-N4.

Chemical Reactions Analysis

Boc-L-Lys-Amc undergoes deacetylation by an HDAC, followed by cleavage by trypsin56. This results in the release of 7-amino-4-methylcoumarin (AMC), whose fluorescence can be used to quantify HDAC activity56.

Physical And Chemical Properties Analysis

Boc-L-Lys-Amc has a molecular weight of 403.5 g/mol4. It has a topological polar surface area of 120 Ų4.

Applications De Recherche Scientifique

Specific Scientific Field

The specific scientific field is Biochemistry , specifically in the study of Histone Deacetylases (HDACs) .

Summary of the Application

Boc-L-Lys(Ac)-AMC is a fluorescent substrate for HDACs . HDACs are enzymes that catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . This process regulates a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Methods of Application or Experimental Procedures

The Boc-L-Lys(Ac)-AMC substrate is used in a fluorometric protocol with the GST-SIRT1 enzyme . Following deacetylation by an HDAC, Boc-L-Lys-AMC is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released . The fluorescence of AMC can then be used to quantify HDAC activity . AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively .

Summary of Results or Outcomes

The fluorescence of AMC, which is released following the deacetylation of the Boc-L-Lys(Ac)-AMC substrate by an HDAC and subsequent cleavage by trypsin, is used to quantify HDAC activity . This allows researchers to study the role of HDACs in various cellular processes and diseases .

Plasmin Generation Assay

Specific Scientific Field

The specific scientific field is Hematology , specifically in the study of Plasmin Generation .

Summary of the Application

Boc-L-Lys-Amc is used as a substrate in the Simultaneous Thrombin and Plasmin Generation (STA) assay . This assay measures thrombin and plasmin generation in two separate wells .

Methods of Application or Experimental Procedures

The STA assay is performed in 96-well microplates. The final concentrations of tissue plasminogen activator (tPA) and tissue factor (TF) are used in the assay . The AMC fluorometric substrates Boc-Val-Pro-Arg-AMC and Boc-Glu-Lys-Lys-AMC are used to measure thrombin and plasmin generation, respectively .

Summary of Results or Outcomes

The STA assay allows for the identification of fibrinolytic dysfunction and better understanding of the relationships between abnormal fibrin dissolution and disease pathogenesis .

Histone Deacetylase (HDAC) 4, 5, 7, and 8 Activity Assay

Specific Scientific Field

The specific scientific field is Biochemistry , specifically in the study of Histone Deacetylases (HDACs) .

Summary of the Application

Boc-L-Lys-Amc is used as a substrate in a protease-coupled assay to measure the activity of HDAC 4, 5, 7, and 8 .

Methods of Application or Experimental Procedures

The Boc-L-Lys-Amc substrate is used in a fluorometric protocol . Following deacetylation by an HDAC, Boc-L-Lys-AMC is cleaved and 7-amino-4-methylcoumarin (AMC) is released . The fluorescence of AMC can then be used to quantify HDAC activity .

Summary of Results or Outcomes

The fluorescence of AMC, which is released following the deacetylation of the Boc-L-Lys-Amc substrate by an HDAC, is used to quantify HDAC activity . This allows researchers to study the role of HDACs in various cellular processes and diseases .

Antimicrobial Peptides Synthesis

Specific Scientific Field

The specific scientific field is Biochemistry , specifically in the study of Antimicrobial Peptides (AMPs) .

Summary of the Application

Boc-L-Lys-Amc is used in the synthesis of antimicrobial peptides . AMPs have been considered as a promising new tool to combat the antimicrobial resistance (AMR) crisis .

Summary of Results or Outcomes

The synthesis of AMPs using Boc-L-Lys-Amc has shown excellent antimicrobial activity, providing a potential solution to the AMR crisis .

Histone Deacetylase (HDAC) 8 Activity Assay

Specific Scientific Field

The specific scientific field is Biochemistry , specifically in the study of Histone Deacetylases (HDACs) .

Summary of the Application

Boc-L-Lys-Amc is used as a substrate in a protease-coupled assay to measure the activity of HDAC 8 .

Methods of Application or Experimental Procedures

The Boc-L-Lys-Amc substrate is used in a fluorometric protocol . Following deacetylation by an HDAC, Boc-L-Lys-AMC is cleaved and 7-amino-4-methylcoumarin (AMC) is released . The fluorescence of AMC can then be used to quantify HDAC activity .

Summary of Results or Outcomes

The fluorescence of AMC, which is released following the deacetylation of the Boc-L-Lys-Amc substrate by an HDAC, is used to quantify HDAC activity . This allows researchers to study the role of HDACs in various cellular processes and diseases .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes7. Personal protective equipment, including chemical impermeable gloves, should be used7. Adequate ventilation should be ensured, and all sources of ignition should be removed7.

Orientations Futures

The use of Boc-L-Lys-Amc in selective cancer therapy is promising3. It utilizes increased HDAC and tumor-associated protease activities produced in malignant cancer cells3. This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development that could be applied to many other cytotoxic agents3.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIWFURAJXIIAA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-Lys-Amc | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)